m-PEG11-amine, also known as methoxy polyethylene glycol amine, is a synthetic compound derived from polyethylene glycol. It is characterized by the presence of an amine functional group, which enhances its reactivity and utility in various chemical applications. This compound is primarily used in bioconjugation processes, particularly for the modification of proteins and other biomolecules to improve their pharmacokinetic properties and reduce immunogenicity.
Source: The compound is synthesized from polyethylene glycol through various chemical reactions that introduce the amine group. Polyethylene glycol itself is derived from the polymerization of ethylene oxide, a common industrial chemical.
Classification: m-PEG11-amine belongs to the class of polyethylene glycol derivatives, specifically categorized under polyether compounds. Its structure includes a methoxy group and an amine, making it a bifunctional reagent suitable for various chemical modifications.
The synthesis of m-PEG11-amine typically involves several key steps:
The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm the successful formation of m-PEG11-amine .
The molecular structure of m-PEG11-amine can be represented as follows:
This structure allows for solubility in water and various organic solvents, making it versatile for biochemical applications.
m-PEG11-amine participates in several key chemical reactions:
These reactions are typically facilitated under mild conditions to preserve the integrity of sensitive biomolecules.
The mechanism by which m-PEG11-amine functions primarily revolves around its ability to form stable conjugates with biomolecules:
m-PEG11-amine exhibits several notable physical and chemical properties:
These properties make m-PEG11-amine suitable for use in drug formulation and delivery systems.
m-PEG11-amine has a wide range of scientific applications:
m-PEG11-amine (CAS 854601-60-8) is a monodisperse polyethylene glycol (PEG) derivative with the molecular formula C₂₃H₄₉NO₁₁ and a molecular weight of 515.64 g/mol [2] [5]. Its structure consists of a methoxy-terminated PEG chain ("m-PEG") with 11 repeating ethylene glycol units (–CH₂CH₂O–), terminated by a primary amine group (–NH₂) [2] [3]. This configuration provides distinct domains:
The SMILES notation for m-PEG11-amine is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
, explicitly defining its linear architecture [2]. Unlike polydisperse PEGs (e.g., "PEG 600"), m-PEG11-amine is a discrete compound with uniform chain length, ensuring reproducible bioconjugation [4]. Its physicochemical properties include predicted relative density of 1.070 g/cm³ and appearance as a colorless to off-white solid-liquid mixture [5].
Table 1: Structural and Chemical Properties of m-PEG11-Amine
Property | Value |
---|---|
Molecular Formula | C₂₃H₄₉NO₁₁ |
Molecular Weight | 515.64 g/mol |
CAS Number | 854601-60-8 |
Reactive Group | Primary amine (–NH₂) |
PEG Units | 11 |
Solubility | High water solubility |
Appearance | Colorless to off-white solid/liquid |
The evolution of PEG-based linkers began with polydisperse polymers in the 1970s, primarily for reducing immunogenicity of therapeutic proteins [4] [10]. Early PEGylation relied on random conjugation using mixtures of PEG chains, leading to heterogeneous products with variable efficacy. A critical advancement emerged in the 2000s with techniques for synthesizing monodisperse PEGs, enabling precise control over linker length and conjugation sites [6]. The introduction of m-PEG11-amine (CAS 854601-60-8, first reported circa 2008) exemplified this shift toward defined-length PEG spacers [2] [5].
Key milestones include:
These innovations addressed limitations of early PEGylation, such as steric hindrance and batch variability, positioning m-PEG11-amine as a versatile tool in precision bioconjugation [4] [6].
m-PEG11-amine serves as a foundational linker in designing advanced biotherapeutics due to its balanced hydrophilicity, length (~40 Å), and biocompatibility [2] [4]. Its applications span three key domains:
Antibody-Drug Conjugates (ADCs)
As a cleavable linker, m-PEG11-amine connects cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances solubility of hydrophobic payloads and reduces aggregation, while its length optimizes binding accessibility. For example, ADCs using PEG-based linkers demonstrate improved therapeutic indices compared to non-PEGylated counterparts [2] [5].
PROTACs (Proteolysis-Targeting Chimeras)
m-PEG11-amine links E3 ubiquitin ligase ligands to target protein binders in PROTAC molecules. The PEG spacer’s flexibility allows optimal ternary complex formation, critical for targeted protein degradation [2].
Solubility Enhancement and Multifunctional Conjugates
The hydrophilic PEG chain minimizes aggregation in conjugates like:
Table 2: Key Applications of m-PEG11-Amine in Bioconjugation
Application | Function | Example Use Case |
---|---|---|
ADC Linker | Spacer between antibody and cytotoxin | Enhances drug solubility and release |
PROTAC Linker | Connects E3 ligase and target protein ligands | Facilitates ternary complex formation |
Solubility Modifier | Reduces aggregation of hydrophobic payloads | Used in biotin/fluorophore conjugates [7] |
Heterobifunctional Agents | Amine-reactive intermediates for crosslinking | Synthesis of PEG-dendrons [6] |
The adaptability of m-PEG11-amine underscores its centrality in merging therapeutic efficacy with pharmacokinetic optimization, driving innovations in targeted drug delivery [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7